molecular formula C8H5ClF3NO B8295450 N-hydroxy-3-(trifluoromethyl)benzimidoylchloride

N-hydroxy-3-(trifluoromethyl)benzimidoylchloride

Cat. No. B8295450
M. Wt: 223.58 g/mol
InChI Key: WGEIGPJIAPDEIM-UHFFFAOYSA-N
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Patent
US09132126B2

Procedure details

In a similar manner as described in Preparation Example 17, by using methanol (160 mL), N-hydroxy-3-(trifluoromethyl)benzimidoylchloride (8.0 g, 35.78 mmol), methylacetoacetate (8.30 g, 71.56 mmol) and sodium methoxide (5.80 g, 107.34 mmol), a white solid required compound (5.82 g, 20.41 mmol, 57%) was obtained.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
5.8 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four
Yield
57%

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3](Cl)[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[CH:5]=1.[CH3:15][O:16][C:17](=[O:22])[CH2:18][C:19]([CH3:21])=O.C[O-].[Na+]>CO>[CH3:15][O:16][C:17]([C:18]1[C:3]([C:4]2[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[CH:5]=2)=[N:2][O:1][C:19]=1[CH3:21])=[O:22] |f:2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ON=C(C1=CC(=CC=C1)C(F)(F)F)Cl
Step Two
Name
Quantity
8.3 g
Type
reactant
Smiles
COC(CC(=O)C)=O
Step Three
Name
Quantity
5.8 g
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
160 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a similar manner as described in Preparation Example 17

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C(=NOC1C)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20.41 mmol
AMOUNT: MASS 5.82 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.